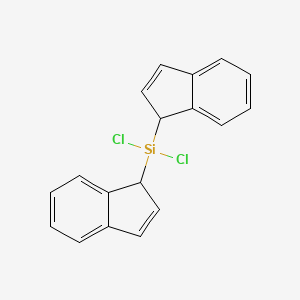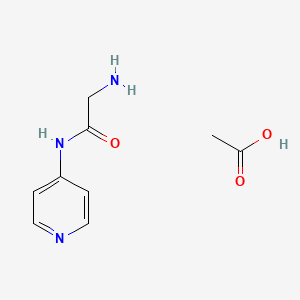![molecular formula C13H16O2S B14274331 4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one CAS No. 169125-85-3](/img/structure/B14274331.png)
4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one is an organic compound with a complex structure that includes both aliphatic and aromatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Aliphatic Chain: The aliphatic chain can be constructed using standard organic synthesis techniques such as aldol condensation or Wittig reaction.
Introduction of the Aromatic Sulfinyl Group: The aromatic sulfinyl group can be introduced through sulfoxidation reactions, where a sulfoxide is formed by the oxidation of a sulfide.
Final Assembly: The final step involves coupling the aliphatic and aromatic components under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aliphatic compounds.
Aplicaciones Científicas De Investigación
4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[®-4-methylbenzene-1-sulfinyl]pent-1-en-3-one involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The aliphatic chain and aromatic ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-phenyl-pent-1-en-3-one: Similar structure but lacks the sulfinyl group.
4-Methyl-1-pentene: Similar aliphatic chain but lacks the aromatic component.
4-Methyl-1-pentanol: Similar aliphatic chain but contains a hydroxyl group instead of a sulfinyl group.
Propiedades
Número CAS |
169125-85-3 |
|---|---|
Fórmula molecular |
C13H16O2S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
4-methyl-1-[(R)-(4-methylphenyl)sulfinyl]pent-1-en-3-one |
InChI |
InChI=1S/C13H16O2S/c1-10(2)13(14)8-9-16(15)12-6-4-11(3)5-7-12/h4-10H,1-3H3/t16-/m1/s1 |
Clave InChI |
NWKGTRUOAUVHHC-MRXNPFEDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C=CC(=O)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C=CC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


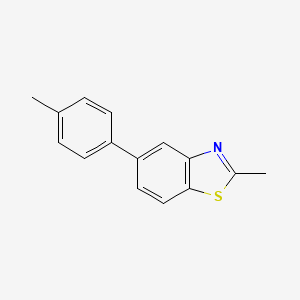
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
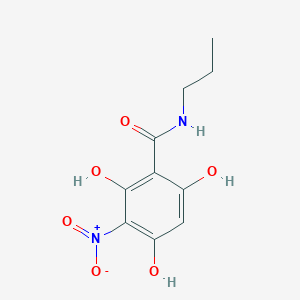
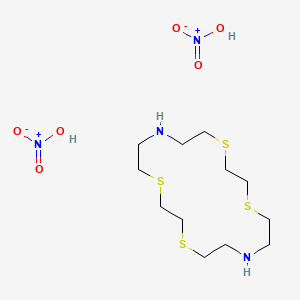
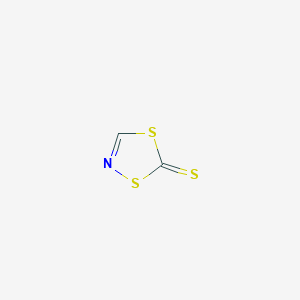
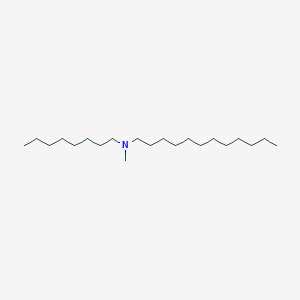
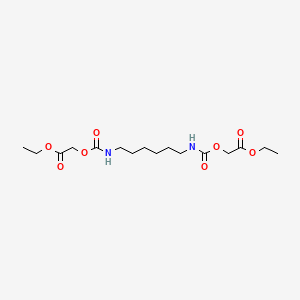
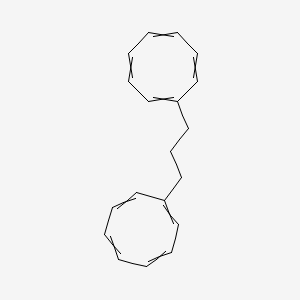
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
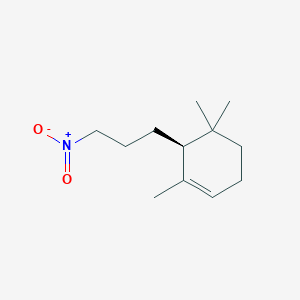
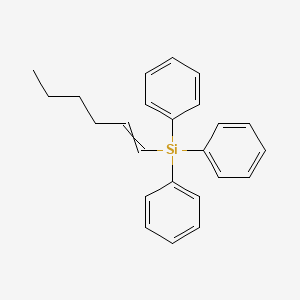
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
